Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-
CAS No.: 653604-59-2
Cat. No.: VC15950333
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653604-59-2 |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline |
| Standard InChI | InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3 |
| Standard InChI Key | PZGPKBSKOXUJJR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s molecular formula is C₁₃H₁₆N₂O₂, with a molar mass of 232.28 g/mol. Its IUPAC name, 1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline, reflects the presence of a partially hydrogenated isoquinoline core (3,4-dihydroisoquinoline), a nitro group at position 7, and a branched alkyl chain (2-methylpropyl) at position 1. The canonical SMILES string CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-] highlights the spatial arrangement of these substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 1-(2-Methylpropyl)-7-nitro-3,4-dihydroisoquinoline |
| CAS Registry Number | 653604-59-2 |
| XLogP3 | 2.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3,4-dihydro-1-(2-methylpropyl)-7-nitroisoquinoline likely involves multi-step modifications of the isoquinoline backbone. While no explicit protocol exists for this compound, analogous derivatives are synthesized via:
-
Bischler-Napieralski Reaction: Cyclization of β-phenylethylamides to form dihydroisoquinolines, followed by nitration and alkylation.
-
Pomeranz-Fritsch Synthesis: Condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal to construct the isoquinoline core.
For this compound, a plausible route involves:
-
Step 1: Nitration of a preformed dihydroisoquinoline at position 7 using nitric acid in sulfuric acid.
-
Step 2: Alkylation at position 1 with 2-methylpropyl bromide under basic conditions.
Structural Characterization
Key techniques for confirming the structure include:
-
¹H-NMR: Signals for the 2-methylpropyl group (δ 0.8–1.2 ppm for CH₃, δ 1.6–1.8 ppm for CH), aromatic protons (δ 7.5–8.5 ppm for nitro-substituted ring), and dihydro protons (δ 2.8–3.5 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 232.28 (M⁺) and fragments corresponding to the loss of NO₂ (45 Da) and C₄H₉ (57 Da) .
Future Directions and Research Gaps
-
Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Target Identification: Use molecular docking to predict interactions with GABAₐ receptors or microbial enzymes .
-
Synthetic Optimization: Explore substituent effects (e.g., replacing nitro with cyano or sulfonamide groups) to enhance potency and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume